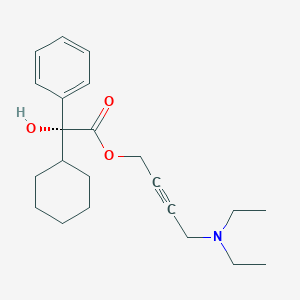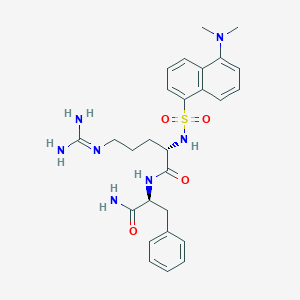
8-Bromoquinolin-5-amine
Übersicht
Beschreibung
8-Bromoquinolin-5-amine is a chemical compound with the molecular formula C9H7BrN2 and a molecular weight of 223.07 . It is also known by its IUPAC name, 8-bromo-5-quinolinamine .
Synthesis Analysis
The synthesis of quinolin-8-amines, which are isomerically related to 8-Bromoquinolin-5-amine, has been reported in the literature . The process involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Molecular Structure Analysis
8-Bromoquinolin-5-amine contains a total of 20 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary aromatic amine, and 1 Pyridine .Physical And Chemical Properties Analysis
8-Bromoquinolin-5-amine is a solid at room temperature . It has a predicted boiling point of 353.3±27.0 °C and a predicted density of 1.649±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
- Application : 8-Bromoquinolin-5-amine is used as a valuable scaffold in organic synthesis . It is related to quinolin-8-amines, which are valuable scaffolds in organic synthesis .
- Method : The synthesis involves intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .
- Results : The synthesis of quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides has been reported .
- Application : 8-Bromoquinolin-5-amine is used in the synthesis of quinoxalines . Quinoxalines are 1,4-diazines with widespread occurrence in nature .
- Method : The synthesis involves the use of α-keto carbonyl moieties and 1,2-diamines through twofold imine condensation .
- Results : The synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives has been achieved .
Organic Synthesis
Synthesis of Quinoxalines
- Application : 6-Amino-5-bromoquinoline, a compound similar to 8-Bromoquinolin-5-amine, has a wide range of biological and pharmacological activities .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these pharmacological activities are not specified in the source .
- Application : It is particularly remarkable that catalytic annulations of internal N1 -β-γ-alkynyldiamines produce quinoline-8-amines .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these catalytic annulations are not specified in the source .
Pharmacological Activities
Catalytic Annulations
- Application : Quinolines, which include 8-Bromoquinolin-5-amine, have a variety of applications in industrial chemistry .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these industrial applications are not specified in the source .
- Application : Quinolines, which include 8-Bromoquinolin-5-amine, have a variety of applications in medicinal chemistry .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these medicinal applications are not specified in the source .
Industrial Chemistry
Medicinal Chemistry
Safety And Hazards
8-Bromoquinolin-5-amine is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with hazard statements H315 and H319, indicating that it causes skin irritation and serious eye irritation . The safety data sheet advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Eigenschaften
IUPAC Name |
8-bromoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFYSPONYGTMNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513705 | |
| Record name | 8-Bromoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromoquinolin-5-amine | |
CAS RN |
116632-58-7 | |
| Record name | 8-Bromo-5-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116632-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

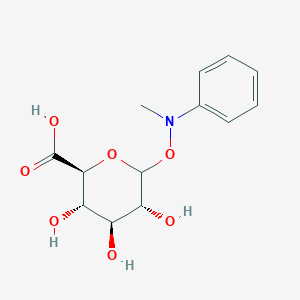




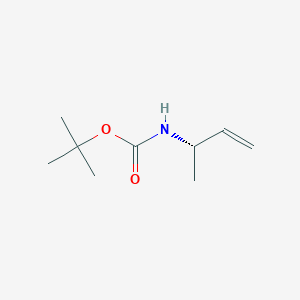


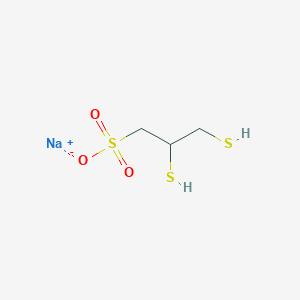

![[(2R)-3-hexadecanoyloxy-2-[(5S,6Z,8E,11E,14E)-5-hydroxyicosa-6,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B39977.png)
